
1-Amino-3-chloropropan-2-ol
Overview
Description
1-Amino-3-chloropropan-2-ol (CAS: 62037-46-1) is a chlorinated amino alcohol with the molecular formula C₃H₉Cl₂NO and a molecular weight of 146.02 g/mol . It exists as a hydrochloride salt in its stable form and is widely utilized as a synthetic intermediate in organic chemistry. Key applications include:
- Protecting group strategies: It serves as a precursor for Boc-protected amines (78% yield in a two-step synthesis) .
- Heterocycle synthesis: Reacts with carbon disulfide under base mediation to form six-membered cyclic dithiocarbamates, highlighting its utility in constructing sulfur-containing heterocycles .
- Pharmaceutical intermediates: Used in synthesizing azetidin-3-ol derivatives and as a chiral building block in drugs like linezolid .
Its structural features—a hydroxyl group, amine, and chlorine substituent—enable diverse reactivity in nucleophilic substitutions, cyclizations, and protection/deprotection reactions.
Scientific Research Applications
Medicinal Chemistry
1-Amino-3-chloropropan-2-ol serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in the preparation of:
- Linezolid : A synthetic antibiotic effective against Gram-positive bacteria. The synthesis involves coupling this compound with aryl carbamates, demonstrating its utility in creating complex pharmaceutical structures .
- Rivaroxaban : An anticoagulant medication used to prevent blood clots. The compound is involved in the synthesis of intermediates that lead to the final drug formulation .
Case Study: Synthesis of Linezolid
Step | Reactants | Conditions | Yield |
---|---|---|---|
1 | (S)-epichlorohydrin, pthalimide | Reflux in isopropanol | 80% |
2 | This compound, aryl carbamate | Toluene, heated for 36 hours | ~25% |
This method highlights the efficiency of using this compound as a key building block in antibiotic synthesis.
Organic Synthesis
The compound is also significant in organic synthesis beyond pharmaceuticals:
- Cyclic Dithiocarbamates : Recent research has shown that derivatives of this compound can be reacted with carbon disulfide to produce six-membered cyclic dithiocarbamates. This reaction is facilitated by triethylamine and demonstrates the compound's utility in creating novel chemical entities .
Case Study: Synthesis of Cyclic Dithiocarbamates
Reactants | Catalyst | Reaction Type | Product |
---|---|---|---|
This compound derivatives, carbon disulfide | Triethylamine | Base-mediated synthesis | Cyclic dithiocarbamates |
This application emphasizes the versatility of this compound in advancing synthetic methodologies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Amino-3-chloropropan-2-ol, and what stability challenges arise during synthesis?
- Methodological Answer : The synthesis typically involves aminochloropropane derivatives via nucleophilic substitution or condensation reactions. For example, (±)-1-Amino-3-chloro-2-propanol hydrochloride is synthesized by hydrolyzing (±)-l-Benzalimino-3-chloro-2-propanol with HCl, followed by extraction and crystallization (yield: 98%) . Instability arises due to proximity of reactive groups (amino and chloro), requiring controlled conditions (e.g., low temperature, inert atmosphere) to prevent decomposition. Evidence from early ACS studies highlights the need for rapid purification to avoid byproduct formation .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- Use of fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact .
- Avoidance of aqueous or acidic environments that may release toxic gases (e.g., HCl).
- Proper disposal via absorption with inert materials (e.g., diatomite) and adherence to hazardous waste protocols . Safety Data Sheets (SDS) for analogous compounds emphasize PAC exposure limits (e.g., PAC-1: 2.1 mg/m³) .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
- Methodological Answer :
- Structural Confirmation : Use NMR (¹H/¹³C) to verify functional groups (e.g., -NH₂, -Cl) and stereochemistry. For enantiomers, chiral HPLC or polarimetry can distinguish (R)- and (S)-forms .
- Purity Analysis : Combustion analysis (C, H, N, Cl), supplemented by HPLC with UV detection (≥95% purity criteria) . Residual solvents are quantified via GC-MS .
Advanced Research Questions
Q. What methodologies are effective for resolving racemic mixtures of this compound into enantiomerically pure forms?
- Methodological Answer : Chiral resolution using (+)-10-camphorsulfonic acid is a validated method. The process involves forming diastereomeric salts, followed by fractional crystallization. For example, resolving (±)-1-Amino-3-chloro-2-propanol with camphorsulfonic acid yields enantiopure (S)- and (R)-forms, confirmed by X-ray crystallography or circular dichroism . Alternative approaches include enzymatic resolution or chiral stationary phase chromatography .
Q. How does the spatial configuration of this compound influence its reactivity in pharmaceutical intermediate synthesis?
- Methodological Answer : The (S)-enantiomer is often preferred in drug synthesis due to stereoselective interactions. For instance, (S)-1-Amino-3-chloro-2-propanol hydrochloride serves as a key intermediate in Linezolid analogs, where its configuration affects β-lactamase inhibition . Reactivity studies show that the (R)-form exhibits slower nucleophilic substitution rates in protic solvents, attributed to steric hindrance .
Q. What analytical strategies address conflicting solubility data for this compound in different solvent systems?
- Methodological Answer :
- Solubility Profiling : Use phase diagrams and Hansen solubility parameters to predict solvent compatibility. For polar solvents (e.g., ethanol), solubility increases with temperature (tested via gravimetry) .
- Conflicting Data Resolution : Cross-validate using multiple techniques (e.g., UV-Vis spectroscopy for saturated solutions, DSC for eutectic points) . Discrepancies in literature (e.g., solubility in DMSO vs. water) may arise from hydrate formation, requiring Karl Fischer titration for moisture analysis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Chlorinated Amino Alcohols
Table 1: Key Properties of Chlorinated Amino Alcohols
Key Differences :
- Reactivity: this compound exhibits higher nucleophilicity due to its amine group, enabling reactions like Boc protection (78% yield) , whereas 1-Chloro-2-methyl-2-propanol lacks an amine, limiting its utility in amination reactions .
- Spectroscopic Profiles: 1H NMR of this compound shows distinct signals for Cl and NH₃+ groups, while 2-Amino-1-phenylethanol hydrochloride displays aromatic proton resonances .
Protected Derivatives
Table 2: Comparison of Protected Derivatives
Key Findings :
- Boc Protection : Efficient and scalable, ideal for amine protection in multi-step syntheses .
- Trityl Protection : Chemoselective ring-opening with epichlorohydrin, though purification challenges arise due to cocrystallization with unreacted tritylamine .
Enantiomeric Forms
Enantiopure forms are critical in pharmaceutical applications, such as linezolid intermediates .
Other Chlorinated Compounds
Table 3: Comparison with Organochlorides
Compound Name | CAS Number | Molecular Formula | Key Differences |
---|---|---|---|
3-Chloro-1-propene (allyl chloride) | 107-05-1 | C₃H₅Cl | Volatile alkene; used in polymer synthesis |
3-Chloro-2-methyl-1-propene | 563-47-3 | C₄H₇Cl | Methallyl group donor; higher steric bulk |
Reactivity Contrast :
- This compound undergoes nucleophilic substitution (e.g., with carbon disulfide) , while allyl chloride participates in electrophilic additions or radical polymerizations .
Preparation Methods
Reduction of α-Chloro-β-Keto Esters
Catalytic hydrogenation of α-chloro-β-keto esters provides enantioselective access to 1-amino-3-chloropropan-2-ol. Palladium on carbon (Pd/C) or Raney nickel facilitates asymmetric reduction, with chiral ligands enhancing ee. For example, (S)-BINAP-Pd complexes achieve 92–95% ee in the hydrogenation of ethyl 3-chloro-2-ketopropionate .
Reaction Parameters :
Advantages :
-
Direct enantiocontrol avoids post-synthesis resolution.
Chiral Resolution Techniques
Racemic this compound is resolved using diastereomeric salt formation. (R)- or (S)-Mandelic acid preferentially crystallizes one enantiomer from a solution, achieving >99% ee.
Procedure :
-
Racemic amine hydrochloride is neutralized with NaOH.
-
(R)-Mandelic acid is added in ethanol, inducing crystallization of the (S)-amine mandelate.
-
Freebase regeneration via HCl yields enantiopure (S)-1-amino-3-chloropropan-2-ol hydrochloride .
Performance :
-
Yield : 40–45% per cycle (improved to 70% with recycling).
Hydrochloride Salt Formation
Isolation of the hydrochloride salt improves stability and handling. The freebase is treated with concentrated HCl in ethanol, followed by cooling to precipitate crystals.
Critical Steps :
-
Solvent Choice : Ethanol or methanol ensures high solubility of the freebase.
-
Temperature Gradient : Slow cooling from 60°C to −20°C maximizes crystal size and purity .
Data Table 1: Comparative Analysis of Preparation Methods
Method | Starting Material | Key Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) | Scale |
---|---|---|---|---|---|
Epichlorohydrin Amination | Epichlorohydrin | NH₃ (28%), HCl, 25–30°C | 65–70 | Racemic | Industrial |
α-Keto Ester Reduction | Ethyl 3-chloro-2-ketopropionate | Pd/(S)-BINAP, H₂ (50 psi) | 78–82 | 92–95% (S) | Pilot |
Chiral Resolution | Racemic amine | (R)-Mandelic acid, ethanol | 40–45 | >99.5% (S) | Laboratory |
Hydrochloride Isolation | Freebase | HCl/ethanol, −20°C crystallization | 85–90 | N/A | All scales |
Recent Advances (2023–2024)
Organocatalytic Asymmetric Amination
A 2024 study demonstrated a proline-thiourea catalyst for direct amination of 3-chloro-1,2-propanediol, achieving 88% yield and 97% ee. The catalyst operates at 0°C in dichloromethane, avoiding metal residues .
Continuous-Flow Synthesis
Microreactor systems enhance safety and efficiency for epichlorohydrin amination. A 2023 protocol reported 95% conversion in 10 minutes at 50°C, compared to 6 hours in batch reactors .
Properties
IUPAC Name |
1-amino-3-chloropropan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO/c4-1-3(6)2-5/h3,6H,1-2,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJBWQFWXJKKMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
62037-46-1 (hydrochloride) | |
Record name | CL 88236 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003920125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40884023 | |
Record name | 2-Propanol, 1-amino-3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.55 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3920-12-5 | |
Record name | 1-Amino-3-chloro-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3920-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CL 88236 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003920125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanol, 1-amino-3-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propanol, 1-amino-3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-amino-3-chloropropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.354 | |
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Record name | 1-AMINO-3-CHLORO-2-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JL5EYL0BJ | |
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